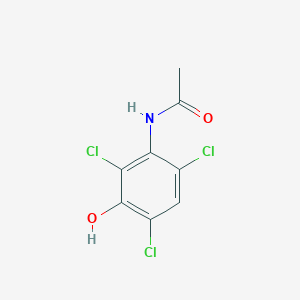

N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

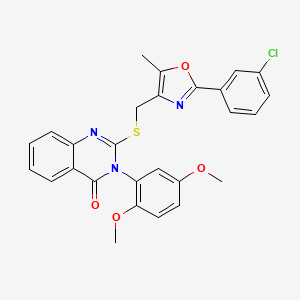

N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of this compound includes a phenyl ring substituted with three chlorine atoms and a hydroxyl group, which significantly influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives can be achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These methods suggest that N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide could be synthesized through a similar acylation reaction using the corresponding chlorinated aniline and an acyl chloride or other acylating agents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using spectroscopic methods such as NMR and X-ray diffraction analysis. For example, the structure of N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides has been studied, revealing the influence of substitutions on the crystal structure . X-ray crystallography provides detailed information about the arrangement of atoms within the molecule and can be used to deduce the molecular conformation of N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give different products based on the type of amine used . The reactivity of N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide would likely be influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the hydroxyl group, which could affect its reactivity with nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of substituents such as chlorine and hydroxyl groups can affect properties like melting point, solubility, and hydrogen bonding capability. For example, the crystal structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide shows that hydrogen bonding plays a significant role in the supramolecular architecture . The physical properties of N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide would be expected to be influenced by similar intermolecular interactions.

Scientific Research Applications

Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a compound related to N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide, is used as an intermediate in the natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst, highlighting its significance in drug development processes (Magadum & Yadav, 2018).

Synthesis and Structural Analysis

Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide from N-(2-hydroxyphenyl)acetamide and studied its structure using various spectroscopic and analytical methods. This research contributes to the understanding of the structural properties of compounds related to N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide (Nikonov et al., 2016).

Crystal Structure Analysis

The study of the crystal structures of various N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, such as N-(3-methylphenyl)-2,2,2-trichloro-acetamide, by Gowda et al. (2007) contributes to our understanding of the solid-state geometry of compounds related to N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide (Gowda et al., 2007).

Drug Synthesis and Analysis

Davis and Healy (2010) focused on synthesizing N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide as part of a project to create a combinatorial library based on a fungal natural product, which is structurally related to N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide (Davis & Healy, 2010).

Herbicide Research

Studies on chloroacetamide herbicides like acetochlor and their metabolism in human and rat liver microsomes provide insights into the biochemical pathways and potential environmental impacts of chemicals structurally similar to N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide (Coleman et al., 2000).

Hydrogenation Processes in Dye Synthesis

Qun-feng (2008) researched the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dye production, providing valuable information about eco-friendly synthesis methods for related compounds (Qun-feng, 2008).

Safety and Hazards

properties

IUPAC Name |

N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-3(13)12-7-4(9)2-5(10)8(14)6(7)11/h2,14H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUHHNIMGSEHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1Cl)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4,6-trichloro-3-hydroxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

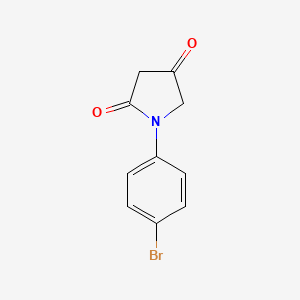

![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)

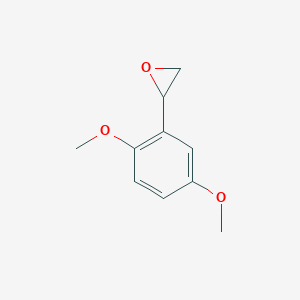

![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)

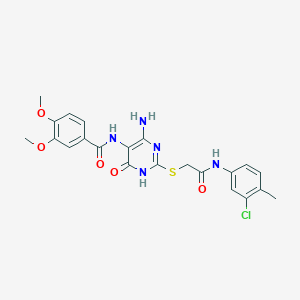

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2505549.png)

![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2505555.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid](/img/structure/B2505556.png)

![8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505561.png)